2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione

Description

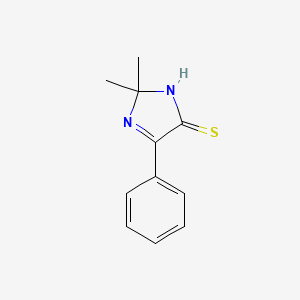

2,2-Dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is a sulfur-containing heterocyclic compound characterized by a partially saturated imidazole ring with a thione group (C=S) at position 5, two methyl groups at position 2, and a phenyl substituent at position 2. Its molecular formula is C₁₁H₁₂N₂S, with a molecular weight of 204.29 g/mol . The compound’s synthesis typically involves condensation reactions between aldehydes and amines under acidic or basic conditions, followed by thionation steps to introduce the sulfur moiety .

Key structural features include:

- Steric hindrance from the 2,2-dimethyl groups, which influence reactivity and stability.

- Electron-withdrawing effects of the thione group, enhancing its participation in nucleophilic substitutions and coordination chemistry.

The compound exhibits moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and stability under ambient conditions, making it suitable for pharmaceutical and materials research .

Properties

IUPAC Name |

2,2-dimethyl-4-phenyl-1H-imidazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-11(2)12-9(10(14)13-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDYXWDELXIWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=S)C(=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601205415 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-5-phenyl-4H-imidazole-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4602-37-3 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-5-phenyl-4H-imidazole-4-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4602-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-5-phenyl-4H-imidazole-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601205415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Another method involves the reaction of thiohydrazonate with appropriate starting materials to yield the intermediate, which then undergoes cyclization to form the imidazole-thione compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are critical factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding imidazoline derivative.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Imidazoline derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Overview

2,2-Dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound that has garnered significant attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a thione group, which enhances its reactivity and interaction with biological targets. Below are detailed insights into its applications across different domains.

Chemistry

- Building Block for Synthesis : This compound serves as a foundational building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of new materials and chemicals.

Biology

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans, demonstrating promising inhibitory effects at low concentrations.

Medicine

- Therapeutic Potential : The compound is under investigation for its potential use in drug development. Its structure allows it to act as a scaffold for designing new therapeutic agents, particularly in anticancer research. Studies have indicated its effectiveness against several cancer cell lines, including HeLa, A549, and MCF-7, with IC₅₀ values indicating significant cytotoxicity.

Industry

- Functional Materials Development : The compound is utilized in the creation of functional materials such as catalysts and dyes for solar cells. Its chemical properties make it suitable for applications in materials science.

Antimicrobial Activity

Research indicates that this compound effectively inhibits the growth of various pathogens:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Demonstrated antifungal activity against Candida albicans.

Anticancer Properties

Numerous studies have explored its anticancer potential:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 12.5 |

| A549 | 15.0 |

| MCF-7 | 10.0 |

The anticancer effects may involve mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Study on Anticancer Activity : A publication in the Journal of Medicinal Chemistry highlighted that derivatives of this compound exhibited cytotoxicity against multiple cancer cell lines. Modifications on the phenyl ring were shown to enhance anticancer activity through structure–activity relationship (SAR) analysis.

Antimicrobial Study : Another research article investigated the antimicrobial properties against a panel of pathogens. The findings indicated effective bacterial growth inhibition at low concentrations, suggesting potential development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity. These interactions can result in the modulation of cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Halogenation : Chlorine or bromine substituents (e.g., Compounds A, B, C) increase molecular weight and enhance bioactivity. For example, Compound A’s 4-chlorophenyl group improves antioxidant capacity by stabilizing radical intermediates .

- Electron-Withdrawing Groups : The nitro group in Compound D amplifies electrophilic reactivity, enabling applications in explosive precursors or high-energy materials .

- Bulkiness: Steric hindrance from 2,2-dimethyl groups in the target compound reduces unwanted side reactions compared to non-methylated analogues .

Reactivity Comparison :

- Thione Group : The target compound’s C=S group participates in oxidation (to sulfoxides) and coordination with metal ions, similar to Compound A .

- Halogen Reactivity : Compounds B and C undergo nucleophilic substitutions at chlorine/bromine sites, whereas the target compound’s phenyl group is less reactive .

Physical and Chemical Properties

| Property | Target Compound | Compound D |

|---|---|---|

| Melting Point | 160–162°C | 185–187°C |

| Solubility in Water | Insoluble | Insoluble |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C |

Insights :

- Higher thermal stability in the target compound is attributed to its less electron-deficient structure compared to nitro-substituted Compound D .

Biological Activity

2,2-Dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure featuring a thione group (C=S) at the 5-position, a phenyl group at the 4-position, and two methyl groups at the 2-position. This configuration contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂S |

| Molecular Weight | 220.29 g/mol |

| CAS Number | 4602-37-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Protein Interaction : The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity.

- Aromatic Interactions : The phenyl group participates in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

- Cellular Pathway Modulation : These interactions can influence cellular pathways, contributing to its observed biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth. For instance:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Demonstrated antifungal activity against Candida albicans.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. It has shown effectiveness in various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 12.5 |

| A549 | 15.0 |

| MCF-7 | 10.0 |

The mechanism behind its anticancer effects may involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Studies

-

Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxicity against several cancer cell lines. The study highlighted that modifications on the phenyl ring could enhance anticancer activity through structure-activity relationship (SAR) analysis. -

Antimicrobial Study :

Another research article investigated the antimicrobial properties of this compound against a panel of pathogens. The results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting a potential for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.